molecular formula C20H25N5 B5552591 2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline

2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline

Cat. No.: B5552591
M. Wt: 335.4 g/mol
InChI Key: LWPMYCDBLKCZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline is a useful research compound. Its molecular formula is C20H25N5 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.21099582 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

GABAA Receptor Affinity and Potential Anxiolytic Activity

Studies have focused on the affinity of imidazoquinoxaline derivatives for the gamma-aminobutyric acid A (GABAA)/benzodiazepine receptor complex. These compounds have been shown to range in efficacy from inverse agonists to full agonists. Their potential for anticonvulsant and possibly anxiolytic activity has been demonstrated through their effectiveness in antagonizing metrazole-induced seizures and lowering cGMP levels after applied stress. Some analogues also exhibited activity in animal models of anxiety, suggesting their utility in exploring treatments for anxiety-related disorders (Jacobsen et al., 1999).

Synthetic Approaches and Chemical Properties

Research has been conducted on the synthesis of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives through I2-mediated direct sp3 C–H amination reactions. This method is noteworthy for its operational simplicity, scalability, and high yields, highlighting the compound's relevance in synthetic chemistry and potential pharmaceutical applications (Chen et al., 2020).

Anticancer Potential

Quinoxaline derivatives have been studied for their anticancer potential. For example, quinoxaline-1,3,4-oxadiazole hybrids have been assessed for their anticancer potential on human leukemia cells, demonstrating significant inhibition of cell proliferation. These findings indicate the potential of quinoxaline derivatives as proapoptotic anticancer agents, with the ability to inhibit Bcl-2 expression, a protein known to prevent apoptosis in cancer cells (Ono et al., 2020).

Sensing Applications

Quinoxaline derivatives have also been explored for their unique sensing capabilities, particularly for anions like pyrophosphate and acetate. This application is based on their ability to exhibit charge-transfer fluorescent responses, which could be useful in developing new sensing technologies for biological and environmental monitoring (Singh et al., 2007).

Future Directions

The future directions for research on “2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the broad range of activities exhibited by imidazole derivatives , these compounds may have potential applications in the development of new drugs.

Properties

IUPAC Name

2-[4-(1-butylimidazol-2-yl)piperidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5/c1-2-3-11-25-14-10-21-20(25)16-8-12-24(13-9-16)19-15-22-17-6-4-5-7-18(17)23-19/h4-7,10,14-16H,2-3,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPMYCDBLKCZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CN=C1C2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.